5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole

Synthetic Methodology Process Chemistry Yield Optimization

Research pain point: Generic benzodioxoles lack orthogonal handles for multi-step analog synthesis. This compound solves with dual bromine (for cross-coupling) and chloromethyl (for nucleophilic substitution) groups. - Enables aporphine/coptisine scaffold assembly; 99% bromination yield reported - High-purity (≥95%) solid; bp 311.6°C for high-T reactions - Ideal for automated parallel synthesis & chemoselective method development

Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
CAS No. 64603-67-4
Cat. No. B1333293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole
CAS64603-67-4
Molecular FormulaC8H6BrClO2
Molecular Weight249.49 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)CCl)Br
InChIInChI=1S/C8H6BrClO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4H2
InChIKeyUOZXZWOFQWKKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole: Dual-Reactive Building Block


5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole (CAS 64603-67-4) is a benzo[d][1,3]dioxole derivative featuring both bromine and chloromethyl substituents. Its molecular formula is C8H6BrClO2 with a molecular weight of 249.49 g/mol [1]. The compound typically appears as a colorless to pale yellow solid and is characterized by its dual reactivity profile, enabling participation in both nucleophilic substitutions and electrophilic aromatic substitutions . It is recognized as a versatile intermediate in the synthesis of benzylisoquinoline alkaloids, including aporphines, coptisines, and dibenzopyrrocolines .

Dual Reactive Handles Supports sequential functionalization via cross‑coupling and nucleophilic substitution
Alkaloid Intermediate Recognized as a building block in benzylisoquinoline alkaloid synthesis routes
Reported High‑Yield Route Bromination with NBS proceeds efficiently under mild conditions, supporting scalable procurement

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole: Why Substitution Fails


Benzodioxole derivatives form a broad class of compounds with varied substitution patterns, each exhibiting distinct reactivity and physicochemical properties. Simple substitution of 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole with a non-brominated analog or a mono-halogenated derivative can drastically alter reaction outcomes, particularly in multi-step syntheses. The specific combination of a bromine atom for transition metal-catalyzed cross-coupling [1] and a reactive chloromethyl group for nucleophilic substitution is not present in common analogs like 5-bromo-1,3-benzodioxole or 6-(chloromethyl)-1,3-benzodioxole. These differences lead to significant variations in boiling points, synthetic yields, and downstream functionalization potential, making generic substitution untenable for precise chemical manufacturing and research.

Target Compound
Common Analog
Reactive Sites
Br + CH₂Cl (two handles)
Single halogen (Br or CH₂Cl)
Synthetic Step Efficiency
Enables two sequential derivatizations
Limited to a single transformation pathway
Thermal Profile
Higher boiling point
Lower boiling point; may limit high‑temperature processing

Mono‑halogenated benzodioxoles lack the orthogonal reactivity required for multi‑step alkaloid syntheses. Boiling point differences can alter reaction engineering.

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole: Head-to-Head Comparison with Analogs


Superior Synthetic Yield in Bromination

The synthesis of 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole via bromination of 5-(chloromethyl)benzo[d][1,3]dioxole with N-bromosuccinimide (NBS) proceeds with a 99% isolated yield under mild conditions (room temperature, 13 hours, acetonitrile solvent, inert atmosphere) . This yield is significantly higher than typical yields reported for similar bromination reactions on benzodioxole scaffolds, which often range from 60-80% due to competing side reactions. The high yield translates to improved process economics and reduced purification burden in large-scale preparations.

Bromination Yield
Cross‑study comparable
99%
Reported higher yield vs. typical 60–80% class baseline
NBS, acetonitrile, 20°C, 13h, Ar atmosphere
Synthetic Methodology Process Chemistry Yield Optimization

Elevated Boiling Point for High-Temperature Reactions

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole exhibits a boiling point of 311.6°C at 760 mmHg . This is significantly higher than its non-brominated analog 6-(chloromethyl)-1,3-benzodioxole (estimated ~260-270°C) and its chloro analog 5-chloro-6-(chloromethyl)-1,3-benzodioxole (293.5°C) [1]. The increased boiling point is attributed to the higher molecular weight and polarizability of the bromine atom. This property is advantageous for reactions requiring elevated temperatures without premature volatilization of the intermediate, ensuring it remains in the reaction medium for complete conversion.

Boiling Point
Direct comparison
311.6°C vs 293.5°C
18.1°C higher than 5‑chloro analog; may support high‑T reactions
Measured at 760 mmHg
Physical Organic Chemistry Thermal Stability Process Development

Dual Reactive Sites for Sequential Functionalization

The compound possesses two orthogonal reactive handles: a bromine atom for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a chloromethyl group for nucleophilic substitution (e.g., with amines, thiols, alkoxides) [1]. This dual functionality enables sequential, chemoselective derivatization to generate diverse molecular libraries. In contrast, analogs such as 5-bromo-1,3-benzodioxole lack the chloromethyl handle, while 6-(chloromethyl)-1,3-benzodioxole lacks the bromine atom, limiting their utility to a single synthetic transformation pathway.

Reactive Sites
Class‑level inference
2 vs 1
Dual handles enable chemoselective sequential derivatization
Mono‑halogenated analogs require additional synthetic steps
Medicinal Chemistry Parallel Synthesis Cross-Coupling

High Purity with Validated Analytical Data

Commercially available 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is consistently supplied with a minimum purity specification of 95% , with some vendors offering purity levels of ≥98% . Importantly, vendors such as Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of purity assurance is not universally available for all benzodioxole analogs, where purity specifications may be lower or less rigorously documented. For procurement in regulated environments (e.g., pharmaceutical R&D), the availability of certified analytical data reduces the risk of failed reactions due to unknown impurities.

Commercial Purity
Specification review
≥95% (up to ≥98%)
Batch‑specific QC documentation (NMR, HPLC, GC) reported by vendors
Documented analytical data may reduce impurity‑related failure risk
Quality Control Procurement Analytical Chemistry

Established Utility in Benzylisoquinoline Alkaloid Synthesis

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole is specifically cited as a key intermediate in the synthesis of benzylisoquinoline alkaloids, including aporphines, coptisines, and dibenzopyrrocolines . These alkaloids are a major class of natural products with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. While many benzodioxole derivatives can be used in alkaloid synthesis, this particular compound provides a pre-functionalized scaffold that streamlines the construction of complex polycyclic systems. Alternative analogs would require additional synthetic steps to install the necessary halogens, reducing overall synthetic efficiency.

Alkaloid Utility
Class‑level inference
Pre‑functionalized scaffold
Cited in aporphine, coptisine, and dibenzopyrrocoline synthesis routes
Source‑specific; qualitative estimate of step reduction; verify for target pathway
Natural Product Synthesis Medicinal Chemistry Alkaloid Derivatives

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole: Optimal Procurement Scenarios


Medicinal Chemistry: Alkaloid Library Synthesis

Procure this compound when establishing a synthetic route to aporphine, coptisine, or dibenzopyrrocoline derivatives. The dual bromine and chloromethyl handles enable sequential functionalization to generate diverse analogs for structure-activity relationship (SAR) studies . The high purity (≥95%) and documented analytical data support reproducible biological testing in drug discovery campaigns.

Process Chemistry: Scale-Up of Key Intermediates

Select this building block for process development when high synthetic yield is critical. The reported 99% yield for its bromination step translates to excellent atom economy and reduced waste, making it a cost-effective choice for multi-kilogram preparations. The elevated boiling point (311.6°C) also facilitates high-temperature reactions without intermediate loss .

Parallel Synthesis and Diversity-Oriented Synthesis

Utilize 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole as a core scaffold in automated parallel synthesis platforms. The orthogonal reactivity of the bromine and chloromethyl groups allows for two independent diversification steps , enabling the rapid generation of compound libraries with minimal synthetic manipulation.

Methodology Development for Sequential Functionalization

Employ this compound as a model substrate to develop new chemoselective reaction conditions. The combination of a sterically hindered bromine and a benzylic chloromethyl group provides a challenging test case for catalyst development and reaction optimization. Its commercial availability with high purity ensures reliable starting material for method validation.

Application
Selection Property
Validation Focus
Benzylisoquinoline alkaloid SAR
Dual halogenation with documented purity
Reproducible biological testing and purity‑linked reliability
Process scale‑up of key intermediate
Reported high‑yield bromination route
Atom economy and process robustness at scale
Diversity‑oriented parallel synthesis
Orthogonal reactivity (cross‑coupling + SN₂)
Two‑step library generation and diversification efficiency
Catalyst & method development
Sterically demanding dual‑halogen scaffold
Challenging test substrate for chemoselective reaction optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.